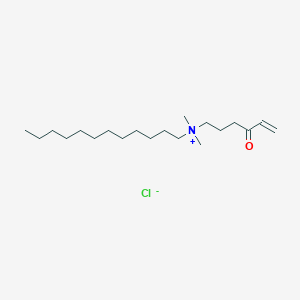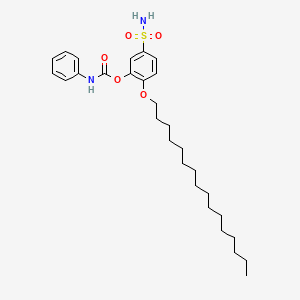![molecular formula C11H31O3PSi3 B15160978 Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate CAS No. 683238-90-6](/img/structure/B15160978.png)
Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a phosphonate moiety. This compound is notable for its applications in various fields of chemistry due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate typically involves the reaction of trimethylsilyl chloride with a suitable phosphonate precursor under anhydrous conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions often include the use of an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or other reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for silylation, lithium aluminum hydride for reduction, and various oxidizing agents such as hydrogen peroxide for oxidation. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphonic acids, while reduction reactions can produce phosphines or other reduced phosphorus compounds .
Applications De Recherche Scientifique
Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The molecular pathways involved in these reactions often include nucleophilic attack on the phosphorus atom, leading to the formation of new bonds and the release of trimethylsilyl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trimethylsilyl)sulfide: This compound shares the trimethylsilyl groups but contains a sulfur atom instead of a phosphonate group.
Bis(trimethylsilyl)acetamide: Another similar compound, which contains an acetamide group instead of a phosphonate.
1,4-Bis(trimethylsilyl)butadiyne: This compound features a butadiyne backbone with trimethylsilyl groups attached.
Uniqueness
Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate is unique due to its phosphonate group, which imparts distinct chemical properties and reactivity compared to other trimethylsilyl-containing compounds. The presence of the phosphonate group allows for a wider range of chemical transformations and applications, particularly in the synthesis of phosphorus-containing molecules .
Propriétés
Numéro CAS |
683238-90-6 |
|---|---|
Formule moléculaire |
C11H31O3PSi3 |
Poids moléculaire |
326.59 g/mol |
Nom IUPAC |
trimethyl-[2-trimethylsilylethyl(trimethylsilyloxy)phosphoryl]oxysilane |
InChI |
InChI=1S/C11H31O3PSi3/c1-16(2,3)11-10-15(12,13-17(4,5)6)14-18(7,8)9/h10-11H2,1-9H3 |
Clé InChI |
FGQBWLOTAUWYOK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


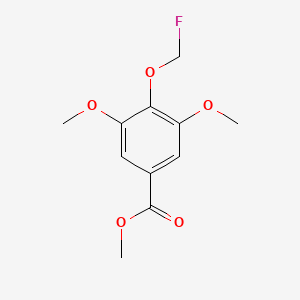
![(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B15160903.png)
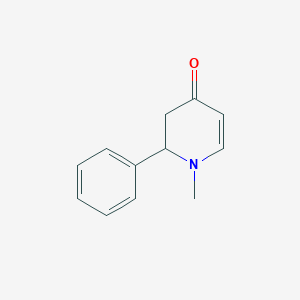
![2H-cyclopropa[e][1,3]benzothiazole](/img/structure/B15160915.png)
![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)

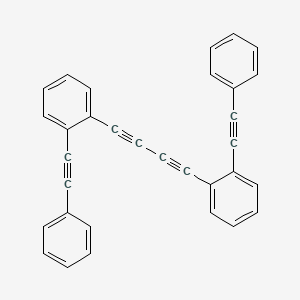
![2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol](/img/structure/B15160934.png)
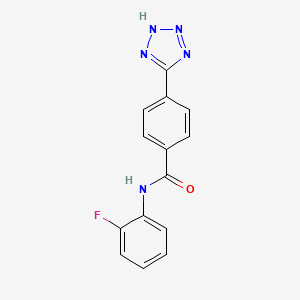
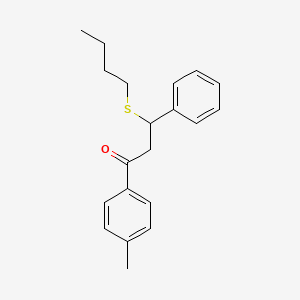

![Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane](/img/structure/B15160965.png)
